Home > Products > Screening Compounds P99049 > 2-(Piperazin-1-ylmethyl)quinoline
2-(Piperazin-1-ylmethyl)quinoline - 118630-28-7

2-(Piperazin-1-ylmethyl)quinoline

Catalog Number: EVT-3512864
CAS Number: 118630-28-7
Molecular Formula: C14H17N3
Molecular Weight: 227.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pt{2-(pyrazol-1-ylmethyl)quinoline}(H2O)22

  • Compound Description: This compound, abbreviated as [Pt(H2Qn)], is a platinum(II) complex containing 2-(pyrazol-1-ylmethyl)quinoline as a ligand. [] This complex was investigated for its aqua substitution reactivity with sulfur donor nucleophiles. [] The study focused on understanding the electronic influence of the quinoline moiety on the reactivity of the platinum center. []

Pt{2-(3,5-dimethylpyrazol-1-ylmethyl)quinoline}(H2O)22

  • Compound Description: This compound, abbreviated as [Pt(dCH3Qn)], is another platinum(II) complex with a modified 2-(pyrazol-1-ylmethyl)quinoline ligand, bearing two methyl groups on the pyrazole ring. [] Similar to [Pt(H2Qn)], this complex was also studied for its aqua substitution kinetics. [] The presence of electron-donating methyl groups on the pyrazole ring allows for a comparison of electronic effects on reactivity with the parent [Pt(H2Qn)] complex and 2-(Piperazin-1-ylmethyl)quinoline. []

Pt{2-[(3,5-bis(trifluoromethyl)pyrazol-1-ylmethyl]quinoline}(H2O)22

  • Compound Description: Abbreviated as [Pt(dCF3Qn)], this platinum(II) complex incorporates a 2-[(3,5-bis(trifluoromethyl)pyrazol-1-ylmethyl]quinoline ligand. [] This ligand is analogous to those in the previous Pt(II) complexes but contains electron-withdrawing trifluoromethyl groups on the pyrazole ring. [] Like the other platinum complexes, [Pt(dCF3Qn)] was also examined for its aqua substitution kinetics. [] The inclusion of the trifluoromethyl groups allows for exploring the impact of electron-withdrawing substituents on the reactivity of these platinum complexes compared to 2-(Piperazin-1-ylmethyl)quinoline. []

7-Chloro-4-(piperazin-1-yl)quinoline

  • Compound Description: This compound serves as a key intermediate in synthesizing various 7-chloro-4-(piperazin-1-yl)quinoline derivatives. [, ] These derivatives, often featuring modifications at the piperazine nitrogen, have shown potential as antimalarial agents, exhibiting activity against Plasmodium falciparum. []

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is identified as a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase. [] This compound is being investigated for its potential in treating cancer, given the crucial role of the PI3K/Akt signaling pathway in tumor development. []

2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine

  • Compound Description: This compound is a potent dopamine D4 receptor ligand. [] It demonstrates significant affinity for the D4 receptor, with a Ki value of 2.2 nM. [] This selectivity for the D4 receptor makes it a potential candidate for investigating dopamine-related disorders. []

2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA)

  • Compound Description: PIP3EA is a potent and selective D4 partial agonist. [] Preclinical studies reveal that PIP3EA can induce penile erection in rats, an effect attributed to its D4 agonist activity. [] These findings suggest PIP3EA's potential therapeutic application for erectile dysfunction. []

2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

  • Compound Description: Compounds within this chemical class exhibit potent inhibitory activity against the Aedes aegypti Kir1 (AeKir1) channel. [] The AeKir1 channel plays a vital role in the function of mosquito Malpighian (renal) tubules. [] Targeting this channel can disrupt excretory processes in mosquitoes, making these compounds promising candidates for developing novel insecticides. []
Overview

2-(Piperazin-1-ylmethyl)quinoline is a compound that combines the structural features of quinoline and piperazine, two important chemical moieties in medicinal chemistry. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The integration of piperazine enhances the pharmacological profile of these compounds, often improving their solubility and bioavailability.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a quinoline derivative with a piperazine substituent. It is often studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-(Piperazin-1-ylmethyl)quinoline can be achieved through several methods:

  1. Vilsmeier-Haack Formylation: This method involves the formylation of N-arylacetamides to produce key intermediates that can be further transformed into 2-(piperazin-1-ylmethyl)quinoline derivatives .
  2. N-Substituted Piperazine Reactions: The reaction of substituted piperazines with appropriate quinoline precursors via nucleophilic substitution (SN2 reactions) allows for the synthesis of various derivatives .
  3. Multi-component Reactions: One-pot multicomponent reactions have been successfully employed to synthesize 2-(piperazin-1-ylmethyl)quinoline derivatives efficiently, minimizing the number of steps involved .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(Piperazin-1-ylmethyl)quinoline consists of a quinoline ring system substituted at the second position with a piperazine moiety attached via a methylene bridge. The structural formula can be represented as:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2

Structural Features

  • Quinoline Ring: A bicyclic aromatic structure that contributes to the compound's biological activity.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, enhancing solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

2-(Piperazin-1-ylmethyl)quinoline can undergo various chemical reactions typical for quinoline derivatives:

  1. Acylation: Introduction of acyl groups can modify its pharmacological properties.
  2. Sulfonylation: This reaction introduces sulfonic acid groups, which can enhance solubility and reactivity.
  3. Claisen-Schmidt Condensation: This method can be used to synthesize more complex derivatives by forming carbon-carbon bonds.
  4. Reductive Amination: This process allows for the formation of amines from carbonyl compounds using piperazine .
Mechanism of Action

Process and Data

The mechanism of action of 2-(Piperazin-1-ylmethyl)quinoline primarily involves its interaction with biological targets such as enzymes and cellular structures. Research indicates that it may inhibit specific bacterial enzymes, disrupting metabolic processes essential for bacterial survival.

Data Insights

Studies suggest that this compound exhibits antimicrobial activity by targeting DNA gyrase or topoisomerase enzymes in bacteria, leading to interference with DNA replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 216.28 g/mol
  • Appearance: Typically appears as a white to off-white solid.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectral analysis (NMR, IR) provide insights into functional groups present in the compound, confirming its identity and purity.

Applications

Scientific Uses

2-(Piperazin-1-ylmethyl)quinoline has significant potential in pharmaceutical research due to its biological activity. Key applications include:

  • Antimicrobial Agents: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Anticancer Research: Studies are ongoing to evaluate its efficacy against various cancer cell lines due to its structural similarity to known anticancer agents.
  • Drug Design: The compound serves as a scaffold for synthesizing novel drug candidates with improved therapeutic profiles.
Introduction to Quinoline-Piperazine Hybrids in Medicinal Chemistry

Historical Evolution of Quinoline-Piperazine Scaffolds in Drug Discovery

The structural fusion of quinoline and piperazine represents a cornerstone of rational drug design, evolving from early antimalarial applications to broad-spectrum pharmacological agents. Quinine, isolated from cinchona bark in the 1820s, established the quinoline nucleus as a privileged scaffold in antiparasitic therapy [9]. The 20th century witnessed strategic integration of piperazine—a heterocycle renowned for enhancing water solubility, bioavailability, and target affinity—into quinoline architectures. This hybridization yielded first-generation fluoroquinolone antibiotics like ciprofloxacin (where piperazine at C7 confers DNA gyrase inhibition) and antipsychotics such as fluphenazine [5] [9].

The late 1990s marked a paradigm shift with the development of bedaquiline, a quinoline-piperazine hybrid approved in 2012 for multidrug-resistant tuberculosis (MDR-TB). Its mechanism, inhibiting mycobacterial ATP synthase, underscored the scaffold’s capacity to bypass resistance mechanisms inherent to classical antibiotics [2]. Concurrently, synthetic methodologies advanced significantly: Friedlander condensation, reductive amination, and N-alkylation protocols enabled precise functionalization at the quinoline C2, C4, or C6 positions, while piperazine N-acylation or sulfonylation allowed pharmacophore diversification [7] [9]. These innovations transformed quinoline-piperazine hybrids from fortuitous discoveries to purpose-built therapeutics targeting evolving global health challenges.

Table 1: Milestones in Quinoline-Piperazine Hybrid Development

YearCompoundTherapeutic ApplicationStructural Innovation
1962CinnarizineAntihistamine/VasodilatorC4-piperazinyl linkage
1987CiprofloxacinBroad-spectrum antibioticC7-piperazinyl fluoroquinolone
2012BedaquilineMDR-TB treatmentDiarylquinoline-piperazine hybrid
2022Compound 10g/11eMDR-TB inhibitors (0.07 μM MIC)2-(Piperazin-1-ylmethyl)quinoline core [2]

Structural and Functional Significance of 2-(Piperazin-1-ylmethyl)quinoline in Antimicrobial Research

The 2-(Piperazin-1-ylmethyl)quinoline scaffold (molecular formula: C₁₄H₁₇N₃; MW: 227.31 g/mol) exhibits distinct advantages over classical C-linked quinoline-piperazines. The methylene bridge (–CH₂–) between quinoline C2 and piperazine N1 confers conformational flexibility, enabling optimal orientation for target engagement [3] [6]. This flexibility enhances binding to disparate biological targets, from bacterial enzymes to parasitic proteases. Crucially, the C2 substitution avoids steric clashes common with C4-linked analogues, preserving the quinoline ring’s planarity for DNA intercalation while permitting piperazine derivatization [5].

Recent studies demonstrate that N-acylation or N-sulfonylation of the distal piperazine nitrogen amplifies antimicrobial potency. For instance:

  • Antibacterial activity: Hybrids bearing benzenesulfonamide groups (e.g., 10g) inhibit Staphylococcus aureus (MIC: 0.03–32 μM) by disrupting membrane integrity and inactivating tyrosyl-tRNA synthetase [5].
  • Antitubercular activity: Derivatives like 11e suppress M. tuberculosis H37Rv at 1.1 μM MIC—surpassing isoniazid—via dual inhibition of arabinosyltransferases and cytochrome bc₁ complex [2].
  • Antileishmanial activity: Pyrrolidine-coupled variants (e.g., 33 and 46) target Leishmania donovani amastigotes (IC₅₀: <5 μM) by inducing mitochondrial depolarization [7].

Table 2: Structure-Activity Relationships of 2-(Piperazin-1-ylmethyl)quinoline Hybrids

R Group on PiperazineBiological ActivityPotency (MIC/IC₅₀)Primary Target
4-NitrobenzenesulfonylAnti-MRSA0.07 μMCell membrane integrity
3-TrifluoromethylbenzoylAntitubercular (MDR-TB)1.1 μMCytochrome bc₁ complex
2-PyridinylcarbonylAntileishmanial4.8 μMMitochondrial membrane potential
UnsubstitutedWeak or inactive>100 μMN/A [2] [5] [7]

Global Health Imperatives Driving Research on Multi-Drug-Resistant Pathogen Targeting

The relentless spread of multidrug-resistant (MDR) pathogens necessitates urgent innovation in antimicrobial chemotypes. Tuberculosis alone claims 1.5 million lives annually, with MDR-TB strains responsible for 30% of fatalities in high-burden regions like India and Russia [2]. Similarly, parasitic diseases such as visceral leishmaniasis (kala-azar) exhibit escalating resistance to pentavalent antimonials and miltefosine, complicating elimination efforts in 98 endemic countries [7].

Quinoline-piperazine hybrids address these imperatives through three mechanisms:

  • Overcoming Efflux Pump Resistance: The scaffold’s moderate log P (∼3) and TPSA (∼40 Ų) evade recognition by P. aeruginosa’s MexAB-OprM system, restoring activity against Gram-negative "superbugs" [5].
  • Synergistic Pharmacophores: Hybrids like 5k (6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile) concurrently inhibit bacterial DNA gyrase and disrupt membrane potential, reducing resistance emergence [5].
  • Iron Chelation in Biofilms: 8-Hydroxyquinoline variants (e.g., VK-28) sequester iron in S. aureus biofilms, sensitizing persister cells to conventional antibiotics [10].

Economic analyses underscore their viability: Hybrid synthesis typically requires ≤5 steps from commodity chemicals (e.g., aniline, ethyl acetoacetate), with yields >75% after optimization [2] [9]. This efficiency, coupled with in vitro efficacy against pandrug-resistant strains, positions 2-(piperazin-1-ylmethyl)quinoline as a template for next-generation anti-infectives.

Table 3: Global Pathogen Burden and Hybrid Compound Efficacy

PathogenAnnual DeathsResistance ThreatMost Potent Hybrid (MIC)
Mycobacterium tuberculosis1.5 millionMDR/XDR in 6.2% cases10g (0.07 μM) [2]
Leishmania donovani20,000–30,000Miltefosine resistance33 (IC₅₀: 3.2 μM) [7]
Staphylococcus aureus700,000MRSA dominance5k (10 μM) [5]

Concluding Remarks

The trajectory of 2-(Piperazin-1-ylmethyl)quinoline exemplifies rational hybridization’s power in drug discovery. As antimicrobial resistance escalates, this scaffold’s versatility—enabling target-specific tailoring while retaining favorable ADMET profiles—will catalyze development of urgently needed therapeutic agents. Future research must prioritize in vivo validation in advanced infection models and exploration of host-pathogen interaction modulation.

Properties

CAS Number

118630-28-7

Product Name

2-(Piperazin-1-ylmethyl)quinoline

IUPAC Name

2-(piperazin-1-ylmethyl)quinoline

Molecular Formula

C14H17N3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C14H17N3/c1-2-4-14-12(3-1)5-6-13(16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2

InChI Key

VKUOCFNMBIBWEY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.